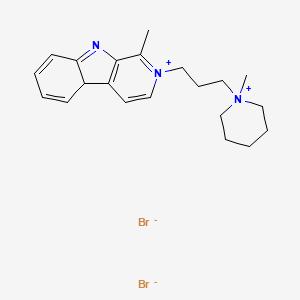
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide is a chemical compound with the molecular formula C21H29Br2N3. It is known for its unique structure, which includes a pyridoindolium core and a piperidinio propyl side chain. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide typically involves the following steps:
Formation of the Pyridoindolium Core: The pyridoindolium core is synthesized through a series of condensation reactions involving appropriate starting materials such as indole derivatives and pyridine derivatives.
Introduction of the Piperidinio Propyl Side Chain: The piperidinio propyl side chain is introduced through alkylation reactions, where the piperidine ring is alkylated with a suitable alkyl halide.
Bromination: The final step involves the bromination of the compound to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromide ions.
科学研究应用
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, bromide (1:2)
- Other Pyridoindolium Derivatives
Uniqueness
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide is unique due to its specific structural features, such as the dibromide salt form and the presence of both pyridoindolium and piperidinio propyl moieties. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
63885-40-5 |
|---|---|
分子式 |
C21H29Br2N3 |
分子量 |
483.3 g/mol |
IUPAC 名称 |
1-methyl-2-[3-(1-methylpiperidin-1-ium-1-yl)propyl]-4bH-pyrido[3,4-b]indol-2-ium;dibromide |
InChI |
InChI=1S/C21H29N3.2BrH/c1-17-21-19(18-9-4-5-10-20(18)22-21)11-13-23(17)12-8-16-24(2)14-6-3-7-15-24;;/h4-5,9-11,13,18H,3,6-8,12,14-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
SRLCHVJVHAVSJB-UHFFFAOYSA-L |
规范 SMILES |
CC1=[N+](C=CC2=C1N=C3C2C=CC=C3)CCC[N+]4(CCCCC4)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



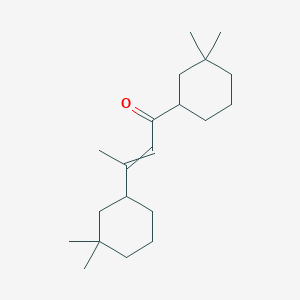

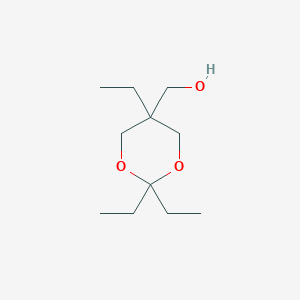
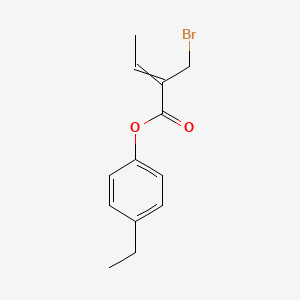
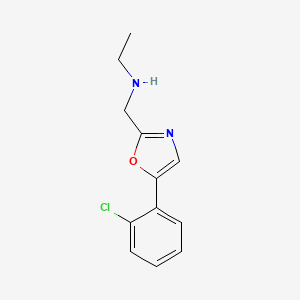

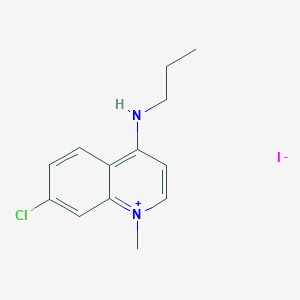
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
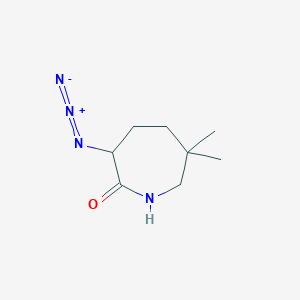

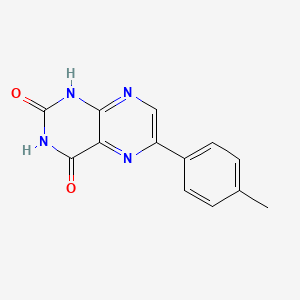
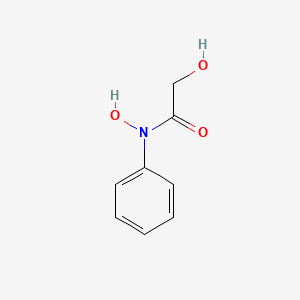
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
